Monofucosyllacto-n-hexaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monofucosyllacto-n-hexaose is a fucosylated, non-sialylated human milk oligosaccharide. It is composed of a Galβ1-3GlcNAc core (type 1 core) and is known for its role in infant nutrition and development. This compound is a part of the complex carbohydrate structures found in human milk, which are crucial for the growth and development of infants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Monofucosyllacto-n-hexaose can be synthesized through enzymatic glycosylation processes. The synthesis involves the use of specific glycosyltransferases that facilitate the addition of fucose to the lacto-n-hexaose backbone. The reaction conditions typically include controlled pH, temperature, and the presence of necessary cofactors to ensure the efficiency of the enzymatic reactions .
Industrial Production Methods: Industrial production of this compound involves biotechnological approaches using microbial fermentation. Genetically engineered bacteria or yeast strains are employed to produce the oligosaccharide in large quantities. The fermentation process is optimized for high yield and purity, followed by purification steps such as chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Monofucosyllacto-n-hexaose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents like periodate.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Monofucosyllacto-n-hexaose has several scientific research applications:
Wirkmechanismus
Monofucosyllacto-n-hexaose exerts its effects primarily through its interaction with gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that contribute to gut health and immune function. The molecular targets include specific receptors on the surface of gut bacteria that recognize and metabolize the oligosaccharide .
Vergleich Mit ähnlichen Verbindungen
Lacto-n-tetraose: Another human milk oligosaccharide with a similar core structure but lacking fucosylation.
Lacto-n-neotetraose: Similar to lacto-n-tetraose but with a different glycosidic linkage.
2’-Fucosyllactose: A fucosylated oligosaccharide but with a different core structure.
Uniqueness: Monofucosyllacto-n-hexaose is unique due to its specific fucosylation pattern and its role in promoting the growth of beneficial gut bacteria. Its structure allows it to interact with specific bacterial receptors, making it particularly effective as a prebiotic .
Biologische Aktivität
Monofucosyllacto-N-hexaose (MFLNH) is a specific type of human milk oligosaccharide (HMO) that has garnered attention for its potential biological activities, particularly in infant health. This article provides a comprehensive overview of the biological activity associated with MFLNH, including its structural characteristics, mechanisms of action, and implications for health.
Structural Characteristics
This compound is characterized by the presence of a fucose residue linked to a lacto-N-hexaose core. There are two primary isomers: MFLNH I and MFLNH III , differing in their glycosidic linkages.
Structure | Composition | Linkage |
---|---|---|
MFLNH I | Fucα1,2Galβ1,3GlcNAcβ1,3(Galβ1,4GlcNAcβ1,6)Galβ1,4Glc | α(1-2) Fuc linkage |
MFLNH III | Galβ1,3GlcNAcβ1,3(Galβ1,4(Fucα1,3)GlcNAcβ1,6)Galβ1,4Glc | α(1-3) Fuc linkage |
Prebiotic Effects
MFLNH acts as a prebiotic by selectively stimulating the growth of beneficial gut bacteria such as Bifidobacterium species. This modulation of gut microbiota is crucial for establishing a healthy intestinal environment in infants . The presence of MFLNH in human milk has been shown to enhance the proliferation of these beneficial bacteria while inhibiting pathogenic strains.
Immune Modulation
Research indicates that HMOs, including MFLNH, play significant roles in immune system development. They contribute to the establishment of immune competence both locally in the gut and systemically. MFLNH may help in preventing infections by acting as decoys for pathogens, thereby reducing their ability to adhere to intestinal cells .
Cognitive Development
Recent studies have suggested that HMOs can influence brain development and cognitive functions. The gut-brain axis is affected by the composition of gut microbiota, which is modulated by oligosaccharides like MFLNH. This connection highlights the potential role of HMOs in neurodevelopmental outcomes in infants .
Clinical Evidence and Case Studies
Several studies have investigated the impact of HMOs on infant health outcomes:
- Growth and Morbidity Study : A study conducted in The Gambia demonstrated that infants whose mothers produced higher concentrations of fucosylated HMOs like MFLNH showed better growth metrics and reduced morbidity rates . This underscores the importance of maternal HMO composition on infant health.
- Global Variations in HMO Composition : A comprehensive analysis across multiple countries found significant variations in HMO profiles based on maternal genetics and environmental factors. Mothers classified as secretors (higher fucosylation levels) had infants with improved health outcomes compared to non-secretors .
Eigenschaften
CAS-Nummer |
96656-34-7 |
---|---|
Molekularformel |
C46H78N2O35 |
Molekulargewicht |
1219.1 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(59)29(65)32(68)43(73-11)82-39-22(48-13(3)56)41(77-19(9-54)37(39)80-44-33(69)30(66)25(61)16(6-51)75-44)72-10-20-28(64)40(35(71)46(78-20)79-36(15(58)5-50)24(60)14(57)4-49)83-42-21(47-12(2)55)38(27(63)18(8-53)74-42)81-45-34(70)31(67)26(62)17(7-52)76-45/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28-,29+,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-/m0/s1 |
InChI-Schlüssel |
FTLGNHHXLNTXFF-DSLAEONQSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OOC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |
Key on ui other cas no. |
96656-34-7 |
Physikalische Beschreibung |
Solid |
Synonyme |
monofuco-lacto-N-hexaose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.